((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
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Overview
Description
((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: is a fluorinated pyrrolizine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol typically involves the fluorination of a suitable pyrrolizine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, including continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolizine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is studied for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the materials science industry, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.
Comparison with Similar Compounds
- (2S,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol
Uniqueness: ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol stands out due to its specific fluorination pattern, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The presence of the fluorine atom can enhance its stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRFPVPHUYVFE-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H](CN2C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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